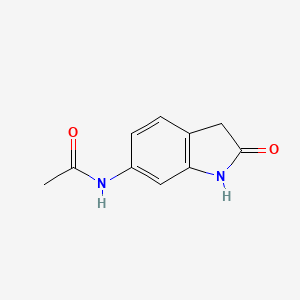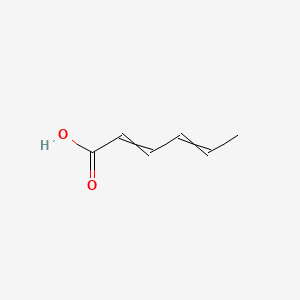
sorbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sorbic acid, also known as this compound, is a natural organic compound with the chemical formula CH₃(CH)₄CO₂H. It is a colorless solid that is slightly soluble in water and sublimes readily. This compound is widely used as a food preservative due to its antimicrobial properties .
Preparation Methods
sorbic acid can be synthesized through various methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional route involves the reaction of malonic acid with crotonaldehyde.
Nickel-Catalyzed Reaction: Another method involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide.
Industrial Production: The commercial production of hexa-2,4-dienoic acid typically involves the reaction of crotonaldehyde with ketene.
Chemical Reactions Analysis
sorbic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.
Scientific Research Applications
sorbic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of mold, yeast, and fungi.
Medicine: It is studied for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative, it helps in extending the shelf life of various food products.
Mechanism of Action
The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .
Comparison with Similar Compounds
sorbic acid is unique due to its high antimicrobial activity and stability. Similar compounds include:
Benzoic Acid: Another common food preservative, but less effective at higher pH levels.
Propionic Acid: Used as a preservative, particularly in baked goods, but has a different mechanism of action.
Acetic Acid: Commonly used in vinegar, it has antimicrobial properties but is less effective than hexa-2,4-dienoic acid.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
hexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8) |
InChI Key |
WSWCOQWTEOXDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


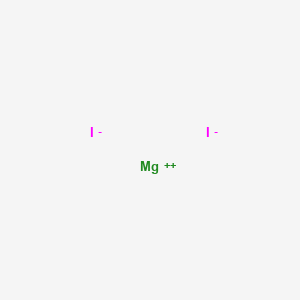
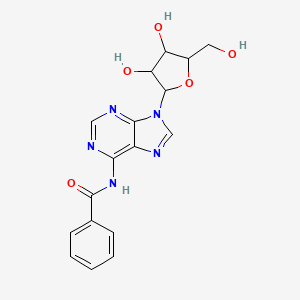
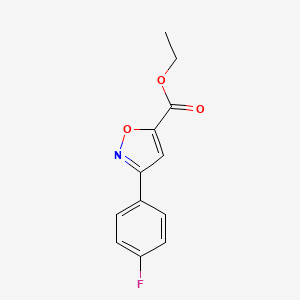
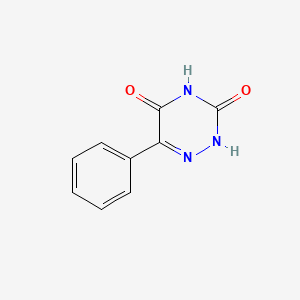
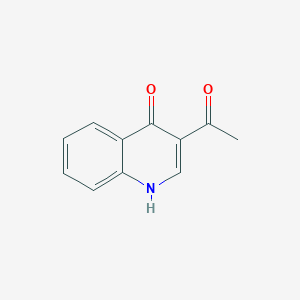
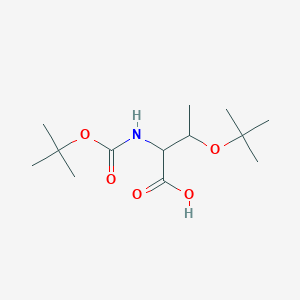
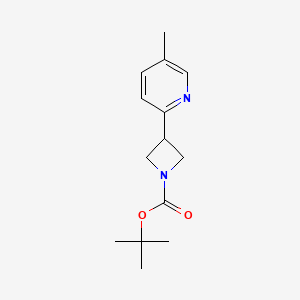
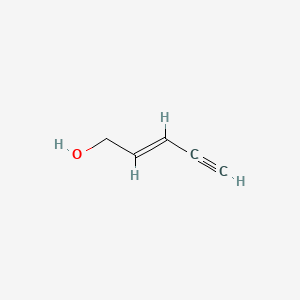
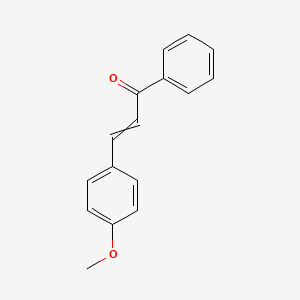
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
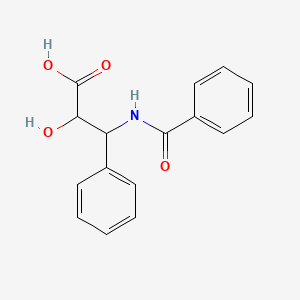
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
